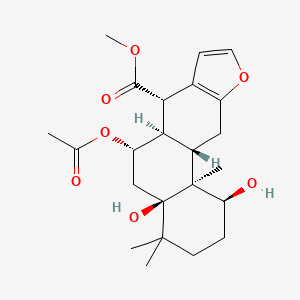

Caesalpine A

Description

Properties

IUPAC Name |

methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16-19,25,27H,6,8,10-11H2,1-5H3/t14-,16-,17-,18+,19-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNOSWRXLARWGA-PYMXQXNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC(C2(C3C1C(C4=C(C3)OC=C4)C(=O)OC)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@]2([C@]([C@H](CCC2(C)C)O)([C@@H]3[C@@H]1[C@@H](C4=C(C3)OC=C4)C(=O)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core: A Technical Guide to the Structure Elucidation of Compounds from the Genus Caesalpinia

A Note on Nomenclature: The term "Caesalpine A" does not correspond to a recognized compound in the scientific literature. This guide will focus on the structure elucidation of representative bioactive compounds from the Caesalpinia genus, with a particular emphasis on the novel flavan-chalcone hybrid, Caesalpinnone A . The methodologies and principles described herein are broadly applicable to the structural determination of other complex natural products.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the core principles and techniques applied to the structure elucidation of natural products isolated from the Caesalpinia genus. This diverse genus of flowering plants is a rich source of flavonoids, diterpenes, and other phenolic compounds, many of which exhibit promising biological activities.[1][2]

The General Workflow of Structure Elucidation

The journey from a crude plant extract to a fully characterized chemical entity is a systematic process. It begins with the isolation and purification of the compound of interest, followed by a comprehensive analysis using various spectroscopic techniques. The final and definitive proof of structure often comes from the total synthesis of the proposed molecule.

Case Study: Caesalpinnone A

Caesalpinnone A is a flavan-chalcone hybrid isolated from the twigs and leaves of Caesalpinia enneaphylla.[3] It exhibits cytotoxic activity against several cancer cell lines and possesses a unique and unprecedented oxa-bridged ring system.[3][4]

Spectroscopic Data

The structure of Caesalpinnone A was initially proposed based on extensive spectroscopic analysis. High-resolution mass spectrometry (HRMS) provides the molecular formula, while 1D and 2D nuclear magnetic resonance (NMR) spectroscopy reveals the connectivity of atoms within the molecule.

Table 1: Representative Spectroscopic Data for Caesalpinnone A and Related Flavonoids

| Data Type | Caesalpinnone A (Illustrative) | Caesalpinflavan B (Illustrative) |

| Molecular Formula | C₂₆H₂₂O₇ | C₂₆H₂₄O₆ |

| Mass (HRMS) | [M+H]⁺ m/z 447.1438 | [M+H]⁺ m/z 433.1646 |

| ¹H NMR (ppm) | δ 7.8-6.0 (aromatic), 5.5-3.0 (aliphatic) | δ 7.5-6.2 (aromatic), 5.2-2.8 (aliphatic) |

| ¹³C NMR (ppm) | δ 195-100 (aromatic/carbonyl), 80-30 (aliphatic) | δ 160-100 (aromatic), 80-25 (aliphatic) |

Note: The exact chemical shifts and coupling constants are determined from detailed 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) and can be found in the supporting information of the primary literature.[5]

Structure Confirmation by Total Synthesis

The unambiguous confirmation of the proposed structure of Caesalpinnone A was achieved through its total synthesis. This process involves a multi-step chemical synthesis of the target molecule from simple, commercially available starting materials. The physical and spectroscopic data of the synthetic compound are then compared to those of the natural product. An exact match provides definitive proof of the structure.

The total synthesis of Caesalpinnone A has been accomplished and reported, solidifying our understanding of its complex architecture.[3][6][7] A key feature of the synthesis is the construction of the 2,4-trans-diaryl flavonoid skeleton and the formation of the characteristic bridged ketal.[3]

Other Bioactive Compounds from Caesalpinia

The Caesalpinia genus is a prolific source of other classes of natural products, notably the cassane-type diterpenoids such as neocaesalpins and caesalpinins.[6][8] The structure elucidation of these compounds follows a similar path of isolation and spectroscopic analysis.

Table 2: Representative Data for Cassane-Type Diterpenoids

| Compound Class | Key Structural Features | Spectroscopic Signatures |

| Neocaesalpins | Often possess an α,β-butenolide hemiacetal ring.[6] | Characteristic signals in ¹H and ¹³C NMR for the butenolide moiety. |

| Caesalpinins | Furanocassane-type diterpenes.[1] | NMR and MS data consistent with a furan-containing diterpenoid skeleton. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR (¹H and ¹³C): These experiments provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound.

-

Ionization: The sample is ionized using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

-

High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, allowing for the determination of the molecular formula.

Conclusion

The structure elucidation of complex natural products from the Caesalpinia genus, such as Caesalpinnone A, is a multifaceted process that relies on the synergistic application of modern spectroscopic techniques and, ultimately, confirmation through total synthesis. These endeavors not only provide a deeper understanding of the chemical diversity of the natural world but also pave the way for the development of new therapeutic agents.

References

- 1. Constituents of Caesalpinia crista from Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The isolation and structure elucidation of new cassane diterpene-acids from Caesalpinia crista L. (Fabaceae), and review on the nomenclature of some Caesalpinia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total Synthesis of Caesalpinnone A and Caesalpinflavan B: Evolution of a Concise Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jmp.ir [jmp.ir]

The Biological Activity of Cassane Diterpenoids from Caesalpinia

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The genus Caesalpinia is a rich source of bioactive natural products, among which the cassane-type diterpenoids are a prominent and characteristic class of compounds. These molecules exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimalarial properties, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of selected cassane diterpenoids, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While the specific compound "Caesalpine A" was not identified in the literature, this guide focuses on representative, well-characterized cassane diterpenoids from the Caesalpinia genus to serve as a valuable resource for the scientific community.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data for the biological activities of selected cassane diterpenoids from Caesalpinia species.

Table 1: Anticancer Activity of Cassane Diterpenoids

| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| Phanginin R | A2780 (Ovarian) | MTT | 9.9 ± 1.6 | [1][2] |

| HEY (Ovarian) | MTT | 12.2 ± 6.5 | [1][2] | |

| AGS (Gastric) | MTT | 5.3 ± 1.9 | [1][2] | |

| A549 (Lung) | MTT | 12.3 ± 3.1 | [1][2] | |

| Phanginin I | KB (Nasopharynx) | MTT | 12.8 | [1] |

| Phanginin JA | A549 (Lung) | MTT | 16.79 ± 0.83 | [3] |

Table 2: Anti-inflammatory Activity of Cassane Diterpenoids

| Compound | Cell Line | Assay | Concentration | % NO Inhibition | Reference |

| Sucupiranin MN | RAW 264.7 | Griess Assay | 10 µM | Data not specified, but noted as active | [4] |

| Sucupiranin ML | RAW 264.7 | Griess Assay | 10 µM | Data not specified, but noted as active | [4] |

| Sucutinirane C | RAW 264.7 | Griess Assay | 10 µM | Data not specified, but noted as active | [4] |

| Deacetylsucutinirane C | RAW 264.7 | Griess Assay | 10 µM | Data not specified, but noted as active | [4] |

Table 3: Antimalarial/Antiplasmodial Activity of Cassane Diterpenoids

| Compound | Plasmodium falciparum Strain(s) | Assay | IC₅₀ (µM) | Reference |

| Norcaesalpinin E | FCR-3/A2 | Not specified | 0.090 | [5] |

| Caesalpinin K | FCR-3/A2 | Not specified | 0.120 | [5] |

| Norcaesalpinin F | FCR-3/A2 | Not specified | 0.140 | [5] |

| Norcaesalpin D | 3D7 (Chloroquine-sensitive) | pLDH | 0.98 µg/mL | [6][7] |

| Dd2 (Chloroquine-resistant) | pLDH | 1.85 µg/mL | [6][7] | |

| IPC 4912 (Artemisinin-resistant) | pLDH | 2.13 µg/mL | [6][7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, A2780, HEY, AGS)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Test compound (e.g., Phanginin R) dissolved in dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48 to 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution of the formazan.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.[8]

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

LPS from Escherichia coli

-

Test compound (e.g., Sucupiranin MN) dissolved in DMSO

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours.[9]

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample.[9]

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.[5][10]

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

In Vitro Antimalarial Assay (pLDH Assay)

This assay is used to determine the efficacy of compounds against the malaria parasite, Plasmodium falciparum, by measuring the activity of the parasite-specific lactate dehydrogenase (pLDH) enzyme.

Materials:

-

Chloroquine-sensitive and -resistant strains of P. falciparum

-

Human erythrocytes (O+)

-

Complete RPMI-1640 medium (supplemented with human serum or Albumax)

-

Test compound (e.g., Norcaesalpin D) dissolved in DMSO

-

Malstat reagent

-

NBT/PES solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Maintain asynchronous cultures of P. falciparum in human erythrocytes in complete RPMI-1640 medium.

-

Prepare serial dilutions of the test compound in 96-well plates.

-

Add parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well.[11]

-

Incubate the plates for 72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

After incubation, lyse the cells by freeze-thawing the plates.

-

Add Malstat reagent and NBT/PES solution to each well to initiate the pLDH enzymatic reaction.

-

Measure the absorbance at 650 nm after a kinetic or endpoint reading.

-

Determine the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows related to the biological activity of cassane diterpenoids.

Conclusion

The cassane diterpenoids isolated from the Caesalpinia genus represent a class of natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antimalarial activities, supported by quantitative data, warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals to explore these promising compounds further. Future studies should focus on elucidating the precise mechanisms of action, conducting in vivo efficacy and safety studies, and exploring structure-activity relationships to optimize the therapeutic potential of this important class of natural products.

References

- 1. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol Griess Test [protocols.io]

- 5. Nitric Oxide Griess Assay [bio-protocol.org]

- 6. Anti-plasmodial activity of Norcaesalpin D and extracts of four medicinal plants used traditionally for treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-plasmodial activity of Norcaesalpin D and extracts of four medicinal plants used traditionally for treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effects of Mitrephora sirikitiae Leaf Extract and Isolated Lignans in RAW 264.7 Cells [mdpi.com]

- 11. Antiplasmodial activity and cytotoxicity of plant extracts from the Asteraceae and Rubiaceae families - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Caesalpine Bioactive Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Caesalpinia encompasses a variety of plant species that have been a cornerstone of traditional medicine across Asia for centuries. Modern scientific inquiry has begun to unravel the molecular mechanisms underlying their therapeutic effects, revealing a wealth of bioactive compounds with potent anti-inflammatory and anticancer properties. This technical guide provides an in-depth exploration of the core mechanisms of action of "Caesalpine" compounds, a term used here to collectively refer to the key bioactive molecules isolated from Caesalpinia species, such as brazilin, brazilein, and sappanchalcone. We will delve into the signaling pathways they modulate, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research and drug development.

Quantitative Data on Bioactivity

The cytotoxic and anti-inflammatory effects of Caesalpine compounds and extracts have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative measures, offering a comparative look at their potency across various cell lines and assays.

Table 1: Anticancer Activity (IC50 Values)

| Compound/Extract | Cancer Cell Line | IC50 Value | Duration of Treatment | Reference |

| Brazilin | WiDr (Colon Cancer) | 41 µM | 24 hours | [1] |

| Brazilein | WiDr (Colon Cancer) | 52 µM | 24 hours | [1] |

| Brazilin | MDA-MB-231 (Breast Cancer) | ~20 µM | 48 hours | [2] |

| Brazilin | MCF7 (Breast Cancer) | ~40 µM | 48 hours | [2] |

| C. sappan Ethanolic Extract | HCT 116 (Colorectal Cancer) | 30 µg/mL (induced significant apoptosis) | 48 hours | [3] |

| C. sappan Ethanolic Extract | COLO 205 (Colorectal Cancer) | 30 µg/mL (induced significant apoptosis) | 48 hours | [3] |

| C. pulcherrima Ethyl Acetate Fraction | MCF-7 (Breast Cancer) | <10 µg/mL (GI50) | Not Specified | [4] |

| Mimosol D (C. mimosoides) | RAW264.7 (Macrophage-like) | 3 µM (NO inhibition) | Not Specified | [5] |

| Mimosol D (C. mimosoides) | RAW264.7 (Macrophage-like) | 6.5 µM (TNF-α inhibition) | Not Specified | [5] |

Table 2: Anti-Inflammatory Activity

| Compound/Extract | Cell Line | Parameter Measured | Inhibition | Concentration/Dose | Reference |

| C. sappan Ethanolic Extract | RAW264.7 | Nitric Oxide (NO) Production | >70% | Not Specified | [5] |

| C. sappan Ethanolic Extract | RAW264.7 | COX-2 Expression | >70% | Not Specified | [5] |

| Brazilin | LPS-stimulated RAW264.7 | Nitric Oxide (NO) Production | Significant | Not Specified | [6] |

| Brazilin | LPS-stimulated RAW264.7 | PGE2 Production | Significant | Not Specified | [6] |

| Brazilin | LPS-stimulated RAW264.7 | TNF-α Production | Significant | Not Specified | [6] |

| C. ferrea Aqueous Extract | Rat Paw Edema Model | Edema | Significant | 300 mg/kg | [5] |

| C. bonducella Seed Oil | Rat Paw Edema Model | Edema | Significant | 400 mg/kg | [5] |

Table 3: Induction of Apoptosis

| Compound/Extract | Cell Line | Apoptosis Induction | Treatment Conditions | Reference |

| C. sappan Ethanolic Extract | HCT 116 | Dose- and time-dependent increase | 10-30 µg/mL for 24-48h | [3] |

| C. sappan Ethanolic Extract | COLO 205 | Dose- and time-dependent increase | 10-30 µg/mL for 24-48h | [3] |

| C. pulcherrima Ethyl Acetate Fraction | MCF-7 | 47.85% necroptosis | 200 µg/mL for 24h | [4] |

| C. sappan Extract | K562 (Leukemia) | Sub-G1 peak of 58.6% | 25 µg/mL for 24h | [7] |

| Brazilin & Cisplatin Combination | WiDr | Synergistic increase in apoptosis | ½ IC50 concentrations | [1] |

Core Signaling Pathways Modulated by Caesalpine Compounds

Caesalpine bioactives exert their effects by modulating key signaling pathways involved in inflammation and cancer progression. The primary pathways affected are the NF-κB, MAPK, and STAT3 pathways, often leading to the induction of apoptosis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate the transcription of inflammatory and anti-apoptotic genes. Caesalpine compounds, including brazilin and sappanchalcone, have been shown to inhibit this pathway.[6]

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in transmitting extracellular signals to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis. Caesalpine compounds have been shown to modulate these pathways, often leading to the activation of pro-apoptotic signals.[6]

Induction of Apoptosis

A key anticancer mechanism of Caesalpine compounds is the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (like caspase-9 and caspase-3) that execute cell death. Some compounds also induce apoptosis through p53-dependent mechanisms.

References

- 1. Two Active Compounds from Caesalpinia sappan L. in Combination with Cisplatin Synergistically Induce Apoptosis and Cell Cycle Arrest on WiDr Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. phcog.com [phcog.com]

- 5. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis Induced by Caesalpinia Sappan L.Extract in Leukemia Cell Line K562 | Semantic Scholar [semanticscholar.org]

The Biosynthesis of Cassane Diterpenoids: A Technical Guide Focused on a Representative Analogue, α-Caesalpin

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of cassane-type diterpenoids, a significant class of natural products primarily isolated from the plant genus Caesalpinia. Due to the ambiguity surrounding the specific compound "Caesalpine A" in readily available scientific literature, this document focuses on a representative and structurally elucidated cassane diterpenoid, α-caesalpin, to illustrate the core biosynthetic principles. This guide outlines the hypothetical enzymatic steps from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), to the intricate cassane skeleton and subsequent functional modifications. Detailed descriptions of the key enzyme families, plausible intermediates, and proposed reaction mechanisms are provided. Furthermore, this guide includes a summary of potential quantitative data relevant to diterpenoid biosynthesis and outlines established experimental protocols for the elucidation of such pathways. Visual diagrams generated using Graphviz are provided to illustrate the proposed biosynthetic pathway and a general experimental workflow.

Introduction to Cassane Diterpenoids

Cassane diterpenoids are a diverse group of natural products characterized by a distinctive tricyclic carbon skeleton.[1] These compounds are predominantly found in various species of the Caesalpinia genus and have garnered significant interest from the scientific community due to their wide range of biological activities, including anti-inflammatory, antimalarial, antitumor, and antiviral properties.[1] The biosynthesis of these complex molecules is a multi-step process involving cyclization and extensive oxidative modifications of a common diterpene precursor. Understanding this pathway is crucial for the potential biotechnological production of these valuable compounds for therapeutic applications.

The Proposed Biosynthetic Pathway of α-Caesalpin

The biosynthesis of α-caesalpin, a representative cassane diterpenoid, is hypothesized to originate from the universal C20 precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into two main stages: the formation of the core cassane skeleton and the subsequent tailoring or decoration of this scaffold.

Stage 1: Formation of the Cassane Skeleton

The initial steps of the pathway involve the cyclization of the linear GGPP molecule to form a pimarane-type intermediate, which then undergoes a characteristic rearrangement to yield the cassane skeleton.

-

From GGPP to (+)-Copalyl Diphosphate: The biosynthesis is initiated by a diterpene synthase, which catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

-

Formation of the Pimarane Cation: The (+)-CPP intermediate is then further cyclized by a second type of diterpene synthase, a kaurene synthase-like (KSL) enzyme, to generate a pimarane-type carbocation.

-

Rearrangement to the Cassane Skeleton: The defining step in the formation of the cassane scaffold is a Wagner-Meerwein rearrangement. Specifically, it is proposed that the methyl group at C-13 of the pimarane cation migrates to C-14, resulting in the characteristic cassane carbocation. Subsequent deprotonation would yield the stable, unfunctionalized cassane backbone.

Stage 2: Tailoring of the Cassane Skeleton to form α-Caesalpin

Following the formation of the cassane skeleton, a series of oxidative and other modifications, likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and other transferases, are required to produce the final structure of α-caesalpin. Based on the structure of α-caesalpin, the following tailoring steps are proposed:

-

Hydroxylations: Multiple hydroxylation events are necessary at various positions on the cassane backbone. These reactions are typically catalyzed by CYP450 enzymes, which are known to be heavily involved in the structural diversification of terpenoids.

-

Formation of the Furan Ring: A key feature of many cassane diterpenoids, including the broader class to which α-caesalpin belongs, is a fused furan or butenolide ring. The formation of this ring is likely initiated by hydroxylation, followed by further oxidation and cyclization steps.

-

Acylations: The structure of α-caesalpin contains acetyl groups. These are likely added by acetyltransferases, which utilize acetyl-CoA as a donor molecule to acylate hydroxyl groups on the cassane scaffold.

The following diagram illustrates the proposed biosynthetic pathway from GGPP to α-caesalpin.

Caption: Proposed biosynthetic pathway of α-caesalpin.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics or precursor flux analysis, for the biosynthesis of α-caesalpin or other closely related cassane diterpenoids in the published literature. However, general quantitative parameters for enzymes involved in terpenoid biosynthesis in plants can be considered as a reference.

| Parameter | Typical Range for Terpene Synthases | Typical Range for CYP450s | Notes |

| Km (Substrate) | 1 - 50 µM | 0.5 - 100 µM | Varies significantly with the specific enzyme and substrate. |

| kcat | 0.01 - 10 s-1 | 0.1 - 50 s-1 | Represents the turnover number of the enzyme. |

| Vmax | Highly variable | Highly variable | Dependent on enzyme concentration and assay conditions. |

| Optimal pH | 6.5 - 8.0 | 7.0 - 8.0 | Can be influenced by the subcellular localization of the enzyme. |

| Optimal Temperature | 25 - 35 °C | 20 - 40 °C | Plant enzymes are generally active at ambient temperatures. |

Table 1: General quantitative parameters for key enzyme families in terpenoid biosynthesis. Data are generalized from various studies on plant terpenoid biosynthesis and are intended for illustrative purposes only.

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway, such as that for α-caesalpin, typically involves a combination of genetic, biochemical, and analytical techniques. The following outlines key experimental protocols that would be employed.

Identification of Candidate Genes

-

Transcriptome Analysis: RNA sequencing (RNA-Seq) of tissues from a Caesalpinia species known to produce α-caesalpin would be performed. Tissues with high and low production of the compound would be compared to identify differentially expressed genes. Candidate genes, particularly those annotated as terpene synthases and CYP450s, would be selected.

-

Gene Cloning: Full-length cDNAs of candidate genes would be amplified from a cDNA library using PCR and cloned into expression vectors.

In Vitro and In Vivo Functional Characterization

-

Heterologous Expression: Candidate genes would be expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.

-

Enzyme Assays:

-

Terpene Synthases: Recombinant enzymes would be purified and incubated with GGPP. The reaction products would be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized terpene products.

-

CYP450s: Microsomal fractions from yeast expressing a candidate CYP450 and a corresponding CPR (cytochrome P450 reductase) would be incubated with the product of the terpene synthase and NADPH. The reaction products would be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify oxidized intermediates.

-

-

Transient Expression in Nicotiana benthamiana: A powerful in vivo method involves the transient co-expression of multiple candidate genes in the leaves of N. benthamiana. The pathway is reconstructed step-by-step, and the production of intermediates and the final product is monitored by LC-MS.

The following diagram provides a general workflow for the elucidation of a plant terpenoid biosynthetic pathway.

Caption: General experimental workflow for pathway elucidation.

Conclusion

The biosynthesis of α-caesalpin and other cassane diterpenoids represents a fascinating example of the chemical diversification of natural products in plants. While the complete pathway for α-caesalpin has not yet been experimentally validated, the proposed route, based on established principles of terpenoid biosynthesis, provides a solid framework for future research. The elucidation of this pathway through the experimental approaches outlined in this guide will not only advance our fundamental understanding of plant biochemistry but also open up new avenues for the sustainable production of these medicinally important compounds through metabolic engineering and synthetic biology.

References

The Solubility Profile of Caesalpin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Caesalpin A and Cassane Diterpenoids

Cassane diterpenoids are a class of natural products characterized by a specific tetracyclic carbon skeleton. These compounds are predominantly found in the plant genus Caesalpinia and have been the subject of extensive phytochemical investigation. Caesalpins A-H represent a series of such compounds isolated from the seeds of Caesalpinia minax.[1][2][3] These molecules have shown promising bioactivities, including significant antiproliferative effects against various cancer cell lines.[1][3] The development of these compounds into viable drug candidates necessitates a thorough understanding of their solubility in various solvent systems to enable formulation, delivery, and toxicological studies.

Solubility Profile of Caesalpin A

Currently, specific quantitative solubility data for Caesalpin A (e.g., in mg/mL or mol/L) in various solvents has not been published. However, a qualitative solubility profile can be inferred from the solvents used in its extraction and purification processes.

Table 1: Qualitative Solubility of Caesalpin A and Related Cassane Diterpenoids

| Solvent Class | Solvent Examples | Solubility Inference | Rationale/Evidence |

| Non-polar | Hexane, Petroleum Ether | Likely Low to Moderate | Used as initial solvents in fractional extraction to remove highly non-polar constituents, suggesting cassanes are less soluble. |

| Medium Polarity | Ethyl Acetate, Dichloromethane | Good Solubility | Caesalpin A and related compounds are consistently extracted into the ethyl acetate fraction during solvent partitioning.[1][2][3] |

| Polar Aprotic | Acetone | Likely Good Solubility | Often used in chromatographic separations of cassane diterpenoids. |

| Polar Protic | Ethanol, Methanol | Moderate to Good Solubility | Typically used for the initial crude extraction from plant material, indicating they can dissolve a broad range of compounds including cassanes. |

| Aqueous | Water | Very Low Solubility | The extraction processes involve partitioning from an aqueous suspension into organic solvents, indicating poor water solubility. |

Experimental Protocols

General Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This widely accepted method is recommended for determining the equilibrium solubility of Caesalpin A once a purified sample is available.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of solid, purified Caesalpin A is added to a known volume of the selected solvent in a sealed glass vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution.

-

Quantification: The concentration of Caesalpin A in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of Caesalpin A is used for accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or molarity (mol/L) at the specified temperature.

Workflow for Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility.

Typical Extraction and Isolation Protocol for Cassane Diterpenoids

The following is a generalized procedure based on the successful isolation of Caesalpins A-H and other related diterpenoids from Caesalpinia seeds. This process provides strong clues about the solubility profile of these compounds.

Methodology:

-

Initial Extraction: The dried and powdered plant material (e.g., seeds of C. minax) is subjected to exhaustive extraction with a polar solvent like 95% ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The cassane diterpenoids, including Caesalpin A, are typically found to concentrate in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to repeated column chromatography.

-

Silica Gel Chromatography: A common stationary phase, with mobile phases consisting of gradients of non-polar to moderately polar solvents (e.g., petroleum ether-acetone or hexane-ethyl acetate).

-

Sephadex LH-20 Chromatography: Often used for further purification, with methanol being a common eluent.

-

-

Final Purification: Final purification is often achieved through preparative or semi-preparative HPLC to yield the pure compounds.

Workflow for Extraction and Isolation

Caption: A typical workflow for extracting cassane diterpenoids.

Biological Activity and Associated Signaling Pathways

Caesalpin A and its analogues have demonstrated significant antiproliferative activity against human cancer cell lines, suggesting interference with key cellular signaling pathways. While the precise mechanisms are still under investigation, many diterpenoids exert their effects through modulation of inflammatory and cell survival pathways. For instance, related compounds have shown inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages, a process heavily reliant on the NF-κB signaling pathway.

Hypothesized Signaling Pathway for Anti-inflammatory Action

Caption: A potential mechanism of action for the anti-inflammatory effects.

Conclusion

While quantitative solubility data for Caesalpin A remains to be determined, a strong qualitative profile indicates good solubility in moderately polar organic solvents like ethyl acetate and poor solubility in water. This guide provides standardized protocols for the future determination of its precise solubility and for its extraction from natural sources. The potent biological activities of Caesalpin A, coupled with the insights into its physicochemical properties presented herein, should facilitate its continued investigation as a promising lead compound in drug discovery and development. Further research is warranted to establish a complete physicochemical profile, including pKa, logP, and quantitative solubility, which will be critical for formulation and preclinical development.

References

- 1. Caesalpins A-H, bioactive cassane-type diterpenes from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Caesalpins AâH, Bioactive Cassane-Type Diterpenes from the Seeds of Caesalpinia minax - Journal of Natural Products - Figshare [figshare.com]

- 3. researchgate.net [researchgate.net]

A Comprehensive Review of Caesalpinia Diterpenoids: From Isolation to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The genus Caesalpinia stands as a prolific source of structurally diverse and biologically active diterpenoids, primarily of the cassane and norcassane types. These compounds have garnered significant attention within the scientific community for their promising pharmacological activities, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the current state of research on Caesalpinia diterpenoids, with a focus on their isolation, structural elucidation, and mechanisms of action.

Quantitative Bioactivity Data of Caesalpinia Diterpenoids

The following tables summarize the cytotoxic and anti-inflammatory activities of various diterpenoids isolated from different Caesalpinia species. This data offers a comparative analysis of their potency against various cancer cell lines and inflammatory markers.

Table 1: Cytotoxic Activity of Caesalpinia Diterpenoids

| Compound | Caesalpinia Species | Cancer Cell Line | IC50 (µM) | Reference |

| Phanginin R (Compound 1) | C. sappan | A2780 (Ovarian) | 9.9 ± 1.6 | [1][2] |

| HEY (Ovarian) | 12.2 ± 6.5 | [1][2] | ||

| AGS (Gastric) | 5.3 ± 1.9 | [1][2] | ||

| A549 (Lung) | 12.3 ± 3.1 | [1][2] | ||

| Phanginin JA | C. sappan | A549 (Lung) | 16.79 ± 0.83 | [3][4] |

| 6β-cinnamoyloxy-7β-acetoxyvouacapen-5α-ol | C. crista | HL-60 (Leukemia) | 17.4 | [5] |

| HeLa (Cervical) | 33.4 | [5] | ||

| 6β,7β-dibenzoyloxyvouacapen-5α-ol | C. crista | HL-60 (Leukemia) | 19.8 | [5] |

| HeLa (Cervical) | 33.9 | [5] | ||

| 6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol (Compound 3) | C. pulcherrima | MCF-7 (Breast) | 7.02 ± 0.31 | [6] |

| HeLa (Cervical) | - | [6] | ||

| PC-3 (Prostate) | - | [6] | ||

| Pulcherrin A (Compound 4) | C. pulcherrima | MCF-7 (Breast) | 10.15 ± 0.89 | [6] |

| HeLa (Cervical) | - | [6] | ||

| PC-3 (Prostate) | - | [6] | ||

| Pulcherrimin B (Compound 8) | C. pulcherrima | MCF-7 (Breast) | 12.50 ± 1.05 | [6] |

| HeLa (Cervical) | - | [6] | ||

| PC-3 (Prostate) | - | [6] | ||

| Pulcherrimin C (Compound 9) | C. pulcherrima | MCF-7 (Breast) | 9.80 ± 0.76 | [6] |

| HeLa (Cervical) | - | [6] | ||

| PC-3 (Prostate) | - | [6] | ||

| Pulcherrimin E (Compound 10) | C. pulcherrima | MCF-7 (Breast) | 36.49 ± 1.39 | [6] |

| HeLa (Cervical) | - | [6] | ||

| PC-3 (Prostate) | - | [6] | ||

| Caesaldecape A | C. decapetala | KB (Oral) | 9.6 | [7] |

| Pauferrol A | C. ferrea | HL-60 (Leukemia) | 5.2 | [8] |

| Norcaesalpinin I | C. minax | HepG2 (Liver) | 16.4 | [7] |

| Caesalminaxin M | C. minax | K562 (Leukemia) | 18.4 | [7] |

| Du-145 (Prostate) | 35.0 | [7] | ||

| Sucutinirane I | C. minax | MCF-7 (Breast) | 21.4 µg/mL | [7] |

| HepG2 (Liver) | 35.6 µg/mL | [7] |

Table 2: Anti-inflammatory Activity of Caesalpinia Diterpenoids

| Compound | Caesalpinia Species | Assay | IC50 (µM) | Reference |

| Minosol D | C. mimosoides | NO Production (LPS-induced RAW264.7) | 3.0 | [6][9] |

| TNF-α Release (LPS-induced RAW264.7) | 6.5 | [6][9] | ||

| Caesalpulcherrins K-M (Compounds 1-3) & known ones (4-6) | C. pulcherrima | NO Production (LPS-induced RAW264.7) | 6.04 ± 0.34 to 8.92 ± 0.65 | [10] |

| Lactam-type diterpenoids (Compounds 4-6) | C. sinensis | NO Production (LPS-induced RAW264.7) | 8.2 - 11.2 | [11][12] |

| Caesalminaxin O-T (Compound 16) | C. minax | NO Production (LPS-induced RAW264.7) | 17.3 | [10] |

| Pulcherrimin B (Compound 8) | C. pulcherrima | ROS Generation (human whole blood phagocytes) | 15.30 ± 1.10 | [6] |

| Pulcherrimin D (Compound 13) | C. pulcherrima | ROS Generation (human whole blood phagocytes) | 8.00 ± 0.80 | [6] |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this review, providing a practical guide for researchers in the field.

Isolation and Purification of Cassane Diterpenoids from Caesalpinia Seeds

The following is a generalized protocol for the isolation and purification of cassane diterpenoids, which can be adapted based on the specific Caesalpinia species and target compounds.

Caption: General workflow for the isolation and purification of cassane diterpenoids.

1. Plant Material and Extraction:

-

Air-dry the seeds of the selected Caesalpinia species at room temperature and grind them into a coarse powder.

-

Macerate the powdered seeds with 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking. Repeat the extraction process three times.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Solvent Partitioning:

-

Suspend the crude extract in distilled water and perform successive liquid-liquid partitioning with solvents of increasing polarity: petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

The majority of cassane diterpenoids are typically found in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

-

Subject the chloroform (or ethyl acetate) fraction to column chromatography on a silica gel (100-200 mesh) column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, starting from 100% petroleum ether and gradually increasing the polarity.

-

Collect fractions of a fixed volume and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualization with vanillin-sulfuric acid reagent followed by heating.

-

Pool the fractions showing similar TLC profiles.

-

Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.

-

Isolate the individual compounds by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a suitable mobile phase, typically a mixture of methanol and water or acetonitrile and water.

Structure Elucidation by Spectroscopic Methods

The structures of the isolated diterpenoids are elucidated using a combination of spectroscopic techniques.

Caption: Workflow for the structural elucidation of diterpenoids using spectroscopic methods.

1. Mass Spectrometry (MS):

-

Obtain the high-resolution electrospray ionization mass spectrum (HRESIMS) to determine the accurate mass and molecular formula of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Acquire the following NMR spectra on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz):

-

¹H NMR: Provides information about the number and types of protons.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Determine the number of carbon atoms and distinguish between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Establishes the spin-spin coupling network between adjacent protons, helping to identify structural fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting the structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which is essential for determining the relative stereochemistry of the molecule.

-

3. Data Analysis:

-

Integrate the data from all spectroscopic experiments to assemble the planar structure and deduce the relative stereochemistry of the diterpenoid.

-

Compare the spectral data with those of known compounds reported in the literature to identify known diterpenoids or to aid in the structure elucidation of new ones.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

2. Compound Treatment:

-

Prepare a series of dilutions of the test compound in the culture medium.

-

After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for another 48 or 72 hours.

3. MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM medium.

-

Incubate for 24 hours at 37°C and 5% CO₂.

2. Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a control group with cells only, a group with LPS only, and a positive control group (e.g., L-NAME).

3. Incubation:

-

Incubate the plate for 24 hours.

4. Measurement of Nitrite Concentration:

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

5. Data Analysis:

-

Calculate the nitrite concentration in each sample using a standard curve prepared with sodium nitrite.

-

Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-only control.

-

Calculate the IC₅₀ value.

Signaling Pathways of Caesalpinia Diterpenoids

Several cassane diterpenoids from Caesalpinia species have been shown to induce apoptosis in cancer cells through multiple signaling pathways. A common mechanism involves the induction of oxidative stress and the modulation of key apoptotic regulators.

Intrinsic Apoptosis Pathway Induced by Cassane Diterpenoids

Many cassane diterpenoids trigger the intrinsic or mitochondrial pathway of apoptosis. This process is often initiated by an increase in intracellular reactive oxygen species (ROS).

Caption: Intrinsic apoptosis pathway activated by Caesalpinia diterpenoids.

This pathway is characterized by the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of the Bcl-2 family of proteins.[2][13] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[2][13] Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, leading to the cleavage of key cellular substrates like PARP and ultimately resulting in apoptotic cell death.[13]

ROS/AMPK/mTORC1 Signaling Pathway

Recent studies have also implicated the ROS/AMPK/mTORC1 pathway in the anticancer activity of some cassane diterpenoids.

Caption: ROS/AMPK/mTORC1 pathway modulated by Caesalpinia diterpenoids.

In this pathway, the accumulation of ROS leads to the activation of AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation. The modulation of mTORC1 activity and the subsequent phosphorylation of ULK1 can trigger autophagy, a cellular self-degradation process that can also lead to cell death in cancer cells.

Conclusion

Diterpenoids from the Caesalpinia genus represent a rich and promising source for the discovery of novel therapeutic agents. Their diverse chemical structures and potent biological activities, particularly their cytotoxic and anti-inflammatory effects, make them attractive candidates for further preclinical and clinical development. The detailed experimental protocols and an understanding of the underlying molecular mechanisms provided in this guide are intended to facilitate future research in this exciting field, ultimately paving the way for the development of new and effective treatments for cancer and inflammatory disorders. Further investigations into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds are warranted.

References

- 1. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jmp.ir [jmp.ir]

- 8. researchgate.net [researchgate.net]

- 9. Potential anti-inflammatory diterpenoids from the roots of Caesalpinia mimosoides Lamk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caesalminaxins O-T, cassane diterpenoids from the seeds of Caesalpinia minax and their anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory Cassane-Type Diterpenoids from the Seed Kernels of Caesalpinia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Cassane Diterpenoids from Caesalpinia Species

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The genus Caesalpinia comprises a diverse group of flowering plants in the pea family, Fabaceae, distributed throughout tropical and subtropical regions.[1][2] These plants are a rich source of a variety of bioactive secondary metabolites, with cassane-type diterpenoids being one of the most prominent and characteristic classes of compounds.[3] While a specific compound denoted as "Caesalpine A" is not prominently described in the available scientific literature, numerous cassane diterpenoids with prefixes such as "Caesalpinin" and "Caesalsappanin" have been isolated and characterized from various Caesalpinia species.[4][5] This document provides a generalized protocol for the extraction and isolation of these cassane diterpenoids, which possess a wide range of pharmacological activities including anti-inflammatory, anticancer, antimalarial, and antiviral effects.[3][6][7]

These application notes will detail a representative methodology for the extraction and purification of cassane diterpenoids from Caesalpinia species, with a focus on techniques described in peer-reviewed studies. The provided protocols are intended to serve as a foundational guide for researchers.

Data Presentation

Table 1: Summary of Extraction Parameters for Cassane Diterpenoids from Various Caesalpinia Species

| Caesalpinia Species | Plant Part | Extraction Solvent | Reported Compounds | Reference |

| C. sappan | Seeds | Methanol | Caesalsappanin R, Caesalsappanin S | [4] |

| C. sappan | Seeds | 95% Ethanol | Caesalpinin JF, Caesanine C, Tomocinol B | [8] |

| C. bonduc | Seeds | Not specified | 6α-hydroxycaesalpinin P, 14-epi-caesalpinin E1, etc. | [5] |

| C. decapetala | Roots | Not specified | 3β-hydroxyphanginin H, 3β-acetoxyphanginin H, etc. | [9] |

| C. decapetala | Not specified | Not specified | Three new and ten known diterpenoids | [10] |

| C. sappan | Seed Kernels | Not specified | Tomocins A-H | [11] |

Table 2: Reported Biological Activities and IC50 Values of Selected Cassane Diterpenoids

| Compound | Biological Activity | Cell Line/Assay | IC50 Value | Reference |

| Norcaesalpinin E | Antimalarial | Plasmodium falciparum (FCR – 3/A2 clone) | 0.090 µM | [6] |

| Caesalpinin K | Antimalarial | Plasmodium falciparum | 120 nM | [6] |

| Norcaesalpinin F | Antimalarial | Plasmodium falciparum | 140 nM | [6] |

| 3β-hydroxyphanginin H | Anticancer | SW1990 (pancreatic) | 2.9 - 8.9 µM | [9] |

| 7β-hydroxyphanginin H | Anticancer | SW1990 (pancreatic) | 2.9 - 8.9 µM | [9] |

| 4-epi-3β-hydroxycaesalpinilinn | Anticancer | SW1990 (pancreatic) | 2.9 - 8.9 µM | [9] |

| 20-acetoxytaepeenin D | Anticancer | SW1990 (pancreatic) | 2.9 - 8.9 µM | [9] |

| Phanginin JA | Anticancer | A549 (non-small cell lung cancer) | 16.79±0.83 μM | [12] |

Experimental Protocols

Protocol 1: General Extraction of Cassane Diterpenoids from Caesalpinia Seeds

This protocol is a generalized procedure based on methodologies reported for the extraction of cassane diterpenoids from the seeds of Caesalpinia sappan and Caesalpinia bonduc.[4][5][8]

1. Plant Material Preparation: a. Obtain dried seeds of the desired Caesalpinia species. b. Grind the seeds into a coarse powder using a mechanical grinder.

2. Extraction: a. Macerate the powdered seeds in 95% ethanol or methanol at a solid-to-solvent ratio of 1:10 (w/v). b. Perform the extraction at room temperature for 72 hours with occasional agitation, or under reflux for 2-3 hours. c. Repeat the extraction process three times to ensure exhaustive extraction. d. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation: a. Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. b. Concentrate each fraction to dryness using a rotary evaporator.

4. Isolation and Purification: a. Subject the ethyl acetate fraction, which is often rich in diterpenoids, to column chromatography on silica gel. b. Elute the column with a gradient of n-hexane and ethyl acetate. c. Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles. d. Further purify the combined fractions using Sephadex LH-20 column chromatography, eluting with methanol. e. Final purification of individual compounds can be achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Protocol 2: Bioassay-Guided Isolation of Cytotoxic Flavonoids from Caesalpinia bonduc

This protocol is based on a bioassay-guided approach to isolate cytotoxic compounds, which can be adapted for the isolation of bioactive cassane diterpenoids.[13]

1. Initial Extraction and Cytotoxicity Screening: a. Prepare methanol extracts of different plant parts (e.g., leaves, stems, seeds, legumes). b. Screen the crude extracts for cytotoxicity against relevant cancer cell lines (e.g., MCF-7, PC-3) using an MTT assay. c. Select the most active extract for further fractionation. For instance, the methanol extract of legumes of C. bonduc has shown inhibitory activity.[13]

2. Fractionation of the Active Extract: a. Fractionate the active methanol extract using solvent-solvent partitioning as described in Protocol 1. b. Evaluate the cytotoxicity of each fraction to identify the most potent fraction (e.g., the ethyl acetate fraction).

3. Chromatographic Isolation of Bioactive Compounds: a. Isolate compounds from the most active fraction using a combination of chromatographic techniques as detailed in Protocol 1 (silica gel chromatography, Sephadex LH-20, and preparative HPLC). b. Monitor the cytotoxic activity of the isolated fractions and purified compounds throughout the isolation process to guide the purification.

4. Structure Elucidation: a. Determine the chemical structures of the isolated pure compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Mandatory Visualization

Caption: Generalized workflow for the extraction and isolation of cassane diterpenoids.

Caption: Putative anti-inflammatory signaling pathway inhibited by cassane diterpenoids.

References

- 1. Caesalpinia - Wikipedia [en.wikipedia.org]

- 2. Caesalpinia | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 3. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Cassane Diterpenoids from Caesalpinia sappan and Their Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cassane-Type Diterpenoids from the Seeds of Caesalpinia bonduc (L.) Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phcogcommn.org [phcogcommn.org]

- 7. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Diterpenoids of the Cassane Type from Caesalpinia decapetala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of diterpenoids from Caesalpinia decapetala and their anti-TMV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cassane diterpenes from the seed kernels of Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation and Purification of Brazilin from Caesalpinia sappan

A Note on "Caesalpine A": An extensive search of the scientific literature did not yield specific information on a compound named "this compound." It is possible that this is a novel or less-documented compound. Therefore, this document focuses on the isolation and purification of Brazilin , a well-characterized and biologically active homoisoflavonoid from the Caesalpinia genus, specifically Caesalpinia sappan. The methodologies and principles described herein can serve as a valuable guide for the isolation of other bioactive compounds from this genus.

Introduction

Caesalpinia sappan L., a member of the Fabaceae family, is a plant rich in phytochemicals with a history of use in traditional medicine.[1] Among its various constituents, Brazilin (C₁₆H₁₄O₅) is a prominent bioactive compound known for its distinctive red pigment and a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[1][2] These attributes make Brazilin a compound of significant interest for researchers, scientists, and drug development professionals. This application note provides detailed protocols for the isolation and purification of Brazilin from the heartwood of C. sappan, along with quantitative data and a summary of its biological activity.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of Brazilin from Caesalpinia sappan as reported in various studies.

Table 1: Extraction Yield from Caesalpinia sappan Heartwood

| Extraction Method | Solvent | Yield (%) | Reference |

| Maceration | Water | 7.01 | [3] |

| Maceration | Ethanol | 3.61 | [3] |

| Not Specified | 95% Ethanol | Not Specified | [4] |

| Not Specified | Methanol | Not Specified | [5] |

Table 2: Brazilin Content and Purity at Different Purification Stages

| Purification Stage | Method | Purity/Content | Reference |

| Crude Ethanol Extract (CSE) | HPLC Analysis | 20.0 ± 0.26% w/w | [6] |

| Brazilin Rich Extract (BRE) | Macroporous Resin Column | 39.9 ± 0.34% w/w | [7] |

| Purified Brazilin | Preparative HPLC | > 98% | [8] |

| Purified Brazilin | HPCCC | 95.6% | [9] |

| Purified Brazilin | Not Specified | 89.79 ± 0.22% | [8] |

Experimental Protocols

Protocol 1: Extraction of Brazilin from Caesalpinia sappan Heartwood

This protocol describes a standard maceration technique for the initial extraction of Brazilin.

Materials:

-

Dried heartwood of Caesalpinia sappan, powdered

-

Methanol (analytical grade)

-

Whatman Grade 42 filter paper

-

Rotary evaporator

Procedure:

-

Weigh the powdered C. sappan heartwood.

-

Place the powder in a suitable container and add methanol to cover the material completely.

-

Allow the mixture to macerate for 24 hours at room temperature with occasional agitation.[5]

-

Filter the mixture through Whatman Grade 42 filter paper to separate the extract from the solid plant material.[5]

-

Repeat the maceration process with the residue two more times to ensure exhaustive extraction.[5]

-

Combine the filtrates from all three extractions.

-

Concentrate the combined filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude solid extract.[5]

-

Dry the crude extract completely and store it in a desiccator until further use.

Protocol 2: Purification of Brazilin using Column Chromatography

This protocol outlines a general procedure for the purification of Brazilin from the crude extract using column chromatography.

Materials:

-

Crude C. sappan extract

-

Silica gel (for column chromatography)

-

Solvents for mobile phase (e.g., chloroform, methanol, ethyl acetate, hexanes)[8]

-

Glass column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, forming a uniform packed bed.

-

Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve a known amount of the crude extract in a minimal volume of the mobile phase or a suitable solvent.

-

Carefully apply the dissolved sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).

-

Collect the eluate in fractions of a defined volume.

-

-

Fraction Analysis:

-

Monitor the separation process by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.

-

Visualize the spots under UV light or by using a suitable staining reagent.

-

Combine the fractions containing the purified Brazilin based on the TLC analysis.

-

-

Final Purification:

Protocol 3: One-Step Purification using Macroporous Resin

This protocol describes a simplified method for preparing a Brazilin-rich extract.[10]

Materials:

-

Crude ethanol extract of C. sappan

-

Macroporous resin (e.g., Diaion® HP-20)

-

Ethanol (35% v/v)

-

Glass column

Procedure:

-

Pack a column with the macroporous resin.

-

Dissolve the crude ethanol extract in a suitable solvent and load it onto the column.

-

Wash the column with distilled water to remove impurities.

-

Elute the column with 35% (v/v) ethanol.[10]

-

Collect the eluate, which will be the Brazilin-rich extract.

-

Concentrate the eluate to obtain the solid Brazilin-rich extract. This method has been shown to increase the Brazilin content to approximately 39.9% w/w.[7][10]

Mandatory Visualization

Caption: Experimental workflow for the isolation and purification of Brazilin.

Caption: Simplified signaling pathways modulated by Brazilin.

Biological Activity of Brazilin

Brazilin has been shown to exert its biological effects through the modulation of several key signaling pathways. In the context of cancer, Brazilin can induce intrinsic apoptosis in cancer cells.[5] This is achieved by increasing the expression of the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][11] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death.[1][5]

Furthermore, Brazilin has been reported to interfere with cell proliferation pathways. One such pathway involves Glycogen Synthase Kinase 3 Beta (GSK-3β), β-catenin, and Cyclin D1.[12] By modulating the activity of GSK-3β, Brazilin can influence the stability of β-catenin, a key transcriptional co-activator. Dysregulation of the β-catenin pathway is a hallmark of many cancers, and its downstream target, Cyclin D1, is a crucial regulator of the cell cycle. By impacting this pathway, Brazilin can contribute to the inhibition of cancer cell proliferation.

References

- 1. Brazilin: Biological activities and therapeutic potential in chronic degenerative diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. phcogj.com [phcogj.com]

- 5. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [Preparation of brazilein from Caesalpinia sappan by high performance countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Propionibacterium acnes assay-guided purification of brazilin and preparation of brazilin rich extract from Caesalpinia sappan heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brazilin-biological-activities-and-therapeutic-potential-in-chronic-degenerative-diseases-and-cancer - Ask this paper | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Caesalpine A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Caesalpine A, a cassane diterpenoid found in plants of the Caesalpinia genus. The described protocol is applicable for the analysis of this compound in plant extracts and purified samples, making it a valuable tool for natural product research, phytochemical analysis, and quality control in drug development. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with photodiode array (PDA) detection.

Introduction

This compound is a member of the cassane-type diterpenoids, a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] These compounds are characteristic chemical constituents of the Caesalpinia genus.[1][2][3] Accurate and reliable analytical methods are essential for the isolation, identification, and quantification of this compound in complex matrices to support further pharmacological studies and potential therapeutic applications. This document provides a comprehensive protocol for the HPLC analysis of this compound.

Experimental Protocol

Sample Preparation

A representative protocol for the extraction and preparation of samples from Caesalpinia plant material is provided below.

1.1. Extraction:

-

Weigh 10 g of dried and powdered plant material (e.g., seeds, leaves, or bark of Caesalpinia species).

-

Perform sequential extraction with solvents of increasing polarity, starting with hexane, followed by ethyl acetate, and finally methanol. This can be achieved through maceration or soxhlet extraction.

-

For this protocol, a direct methanol extraction is described:

-

Suspend the powdered plant material in 100 mL of methanol.

-

Sonicate for 30 minutes, followed by maceration for 24 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

-

1.2. Sample Solution Preparation:

-

Accurately weigh 10 mg of the dried crude methanol extract.

-

Dissolve the extract in 10 mL of HPLC-grade methanol.

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

The following HPLC system and parameters are recommended for the analysis of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| PDA Detector | Wavelength scan: 200-400 nm. Monitoring wavelength: To be determined from the UV spectrum of this compound (a wavelength around 220 nm is suggested for initial screening of diterpenoids). |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A (0.1% Acetic Acid in Water) | % Mobile Phase B (Acetonitrile) |

| 0 | 90 | 10 |

| 25 | 50 | 50 |

| 35 | 10 | 90 |

| 40 | 10 | 90 |

| 41 | 90 | 10 |

| 50 | 90 | 10 |

Experimental Workflow

The overall workflow for the analysis of this compound from plant material is depicted in the following diagram.

Caption: Experimental workflow for HPLC analysis of this compound.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting the results of a method validation study for this compound quantification.

Table 3: Summary of Method Validation Parameters for this compound

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Specificity | No interference from blank matrix |

Signaling Pathways and Logical Relationships